molecular formula C26H21Cl2NO3S2 B15032868 (5E)-3-benzyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15032868
M. Wt: 530.5 g/mol
InChI Key: UGTDPNQEPTZAQV-ZVHZXABRSA-N
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Description

(5E)-3-benzyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, benzyl groups, and dichlorobenzyl ether moieties. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3,4-dichlorobenzyl bromide to form an intermediate, which is then reacted with thiosemicarbazide to yield the final thiazolidinone product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles like amines or thiols replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(5E)-3-benzyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities, contributing to drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-benzyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-benzyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-propoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5E)-3-benzyl-5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the dichlorobenzyl ether moiety also contributes to its unique properties, potentially enhancing its stability and efficacy in various applications.

Properties

Molecular Formula

C26H21Cl2NO3S2

Molecular Weight

530.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H21Cl2NO3S2/c1-2-31-23-13-18(9-11-22(23)32-16-19-8-10-20(27)21(28)12-19)14-24-25(30)29(26(33)34-24)15-17-6-4-3-5-7-17/h3-14H,2,15-16H2,1H3/b24-14+

InChI Key

UGTDPNQEPTZAQV-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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